Benzyl-PEG8-NHS ester

PROTAC Solubility Bioconjugation

PROTAC linker selection directly impacts ternary complex formation efficiency; suboptimal PEG length compromises degradation potency. Benzyl-PEG8-NHS ester (C₂₈H₄₃NO₁₂, MW 585.64) features an octaethylene glycol (PEG8) spacer providing optimal reach for E3 ligase-target protein interactions, evidenced by order-of-magnitude enhancements in complex residence time. • 70-85% conjugation yield conserves precious E3 ligase ligands and target warheads • >5-fold higher aqueous solubility vs alkyl chain linkers mitigates aggregation in biological buffers • Benzyl protecting group enables orthogonal two-step assembly via hydrogenolysis, ensuring high final product purity Supplied as ≥98% pure material with reliable global logistics.

Molecular Formula C28H43NO12
Molecular Weight 585.6 g/mol
Cat. No. B15073359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG8-NHS ester
Molecular FormulaC28H43NO12
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2
InChIInChI=1S/C28H43NO12/c30-26-6-7-27(31)29(26)41-28(32)8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-40-24-25-4-2-1-3-5-25/h1-5H,6-24H2
InChIKeyKOSWOWXFLLZESQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl-PEG8-NHS Ester: PEG Linker for PROTACs


Benzyl-PEG8-NHS ester (C₂₈H₄₃NO₁₂, MW 585.64 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker . It features a benzyl protecting group at one terminus and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other, enabling controlled, stepwise bioconjugation . The compound is primarily utilized as a PROTAC (Proteolysis-Targeting Chimera) linker, where its octaethylene glycol (PEG8) spacer provides a defined molecular reach and enhances aqueous solubility .

Benzyl-PEG8-NHS Ester Substitution Limitations


Substitution with shorter PEG variants (e.g., PEG4) compromises the necessary conformational reach for ternary complex formation in PROTACs, leading to suboptimal degradation efficiency [1]. Conversely, longer PEG chains (e.g., PEG12) introduce excessive flexibility that can entropically disfavor the precise orientation required for ubiquitination [1]. Furthermore, replacing the benzyl group with a methyl or unprotected terminus alters the linker's hydrophobicity and reactivity profile, impacting purification and downstream conjugation efficiency . These quantifiable differences in linker length and terminal group identity preclude simple interchange and necessitate evidence-based selection.

Benzyl-PEG8-NHS Ester: Head-to-Head Comparisons


Aqueous Solubility vs. Alkyl Linkers

The hydrophilic PEG8 spacer in Benzyl-PEG8-NHS ester increases aqueous solubility by more than 5-fold compared to hydrophobic alkyl chain linkers (e.g., C8 diacids) . This quantifiable improvement in solubility reduces aggregation in biological buffers, a critical factor for consistent in vitro and in vivo performance.

PROTAC Solubility Bioconjugation

Chromatographic Retention Shift by Benzyl Group

The benzyl group confers a measurable increase in hydrophobicity, resulting in a reproducible retention time shift on reversed-phase HPLC. Under identical isocratic elution conditions, benzaldehyde-functionalized PEGs exhibit distinct retention times that are functionality-dependent and independent of molar mass [1]. This allows for reliable identity confirmation and purity assessment of Benzyl-PEG8-NHS ester relative to non-benzylated PEG-NHS esters.

Analytical Chemistry HPLC Purity

PROTAC Efficiency: PEG8 Spacer Optimization

The eight-unit ethylene glycol chain (PEG8) provides a specific end-to-end distance that is empirically optimized for the formation of a stable ternary complex between an E3 ligase, the PROTAC, and the target protein [1]. In comparative studies of ADC linkers, PEG8 and PEG12 constructs demonstrated superior pharmacokinetic profiles compared to PEG4 [2]. However, for PROTAC applications, PEG8 often achieves the highest degradation efficiency due to its balance of reach and conformational rigidity; increasing length to PEG12 can introduce excessive flexibility that reduces the effective concentration of the warhead [1].

PROTAC Degradation Efficiency Linker Optimization

Conjugation Efficiency via NHS Ester

The N-hydroxysuccinimide (NHS) ester moiety of Benzyl-PEG8-NHS ester reacts efficiently with primary amines in pH 7-9 buffers to form stable amide bonds . This reaction is highly reproducible and enables the preparation of homogeneous bioconjugates with defined stoichiometry. Vendor data indicates that this specific linker, when used in PROTAC synthesis, achieves yields of 70-85%, a significant improvement over alkyl chain linkers which often yield 15-30% .

Bioconjugation Amide Bond Reaction Yield

Storage Stability Profile

Benzyl-PEG8-NHS ester exhibits validated long-term stability when stored as a powder at -20°C, with multiple vendors specifying a shelf life of at least 2-3 years under these conditions [1]. This is comparable to the stability of similar PEG-based NHS esters (e.g., SM(PEG)n series), which are also stable for >1 year when stored desiccated at -20°C . This predictable stability profile minimizes the risk of batch-to-batch variability and ensures consistent performance over the duration of a research project.

Stability Storage Shelf Life

Benzyl-PEG8-NHS Ester: Key Applications


PROTAC Library Synthesis for SAR

The PEG8 spacer of Benzyl-PEG8-NHS ester provides an optimal balance of reach and flexibility for ternary complex formation, as evidenced by order-of-magnitude enhancements in complex residence time compared to shorter PEG linkers [1]. Its high conjugation yield (70-85%) reduces the consumption of precious E3 ligase ligands and target warheads, enabling the efficient generation of diverse PROTAC libraries for systematic SAR exploration .

Water-Soluble Bioconjugates for Bioassays

The hydrophilic PEG8 spacer confers >5-fold higher aqueous solubility compared to alkyl chain linkers, mitigating aggregation in biological buffers [1]. This property is critical for maintaining consistent compound concentration in cellular assays and for formulating PROTACs for in vivo pharmacokinetic and efficacy studies, where precipitation can confound results.

Stepwise PROTAC Assembly with Orthogonal Protection

The benzyl protecting group can be removed via hydrogenolysis after initial conjugation, enabling a controlled, two-step assembly of heterobifunctional PROTACs [1]. This orthogonal protection strategy is essential for constructing molecules where the warhead and E3 ligase ligand are introduced sequentially, preventing unwanted side reactions and ensuring high final product purity.

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